molecular formula C26H23N5O3S B2708131 N-(3,5-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1111260-73-1

N-(3,5-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Cat. No.: B2708131
CAS No.: 1111260-73-1
M. Wt: 485.56
InChI Key: UOVSHLZQRRMLMO-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a potent and selective small molecule inhibitor identified for its activity against key kinases. This compound is of significant interest in oncology research, particularly in the study of signaling pathways that drive tumor cell proliferation and survival. Its core structure is based on a [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a privileged chemotype known for its high affinity for the ATP-binding sites of various kinases. The specific substitution pattern of this molecule is designed to optimize selectivity and potency. Research indicates its primary value lies in the investigation of kinase inhibition mechanisms and the downstream effects on cellular processes such as apoptosis and cell cycle progression. It serves as a crucial chemical probe for dissecting complex phospho-signaling networks in diseases like cancer and potentially in neurodegenerative conditions where similar kinases are implicated. This reagent enables researchers to explore the therapeutic potential of targeted kinase inhibition in preclinical models, providing valuable insights for drug discovery programs.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-16-11-17(2)13-18(12-16)27-23(32)15-30-26(33)31-22-10-5-4-9-21(22)28-25(24(31)29-30)35-20-8-6-7-19(14-20)34-3/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVSHLZQRRMLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC(=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazoloquinoxaline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Thioether formation:

    Acetamide formation: The final step involves the acylation of the intermediate to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazoloquinoxaline and quinazoline derivatives, which are widely studied for their pharmacological properties. Below is a systematic comparison with structurally analogous compounds:

Structural Variations and Substituent Effects

Compound Name / ID Key Structural Features Molecular Weight Notable Activity/Findings
Target Compound Triazoloquinoxaline core; 3-methoxyphenylsulfanyl; 3,5-dimethylphenylacetamide Not explicitly stated NMR data highlights substituent-driven chemical shift variations in regions A/B .
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide Quinazoline core; 4-chlorophenyl; 3,5-dimethylphenylacetamide ~439.9 Structural analog with chlorine substitution; likely modulates electron density.
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazoline core; 4-methoxyphenyl; 3,5-bis(trifluoromethyl)phenylacetamide ~567.4 Trifluoromethyl groups enhance lipophilicity; methoxy group may influence binding.
N-(3-acetylphenyl)-2-[[4-(3-methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide Triazoloquinazoline core; 3-methoxypropyl; 3-acetylphenylacetamide 465.52 Acetyl group introduces polarity; methoxypropyl chain may alter pharmacokinetics.
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) Oxadiazoloquinoxaline core; no acetamide side chain 213.18 Potent inhibitor of NO-sensitive guanylyl cyclase; structural similarity but distinct target.

NMR and Electronic Environment Analysis

  • The target compound shares near-identical NMR chemical shifts with analogs (e.g., compounds 1 and 7 in ) in most regions, except positions 29–36 and 39–44, where substituent variations (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) alter the electronic environment .
  • Substituents like chlorine (electron-withdrawing) and methoxy (electron-donating) groups directly impact reactivity and binding interactions. For instance, the 4-chlorophenyl analog () may exhibit stronger hydrophobic interactions compared to the target compound’s 3-methoxyphenyl group .

Molecular Weight and Physicochemical Properties

  • Compared to ODQ (MW 213.18), the acetamide side chain and triazoloquinoxaline core increase steric bulk, which may limit blood-brain barrier penetration .

Key Research Findings and Implications

Substituent-Driven Activity : The 3-methoxyphenylsulfanyl group in the target compound likely optimizes electronic and steric interactions for selective binding, distinct from chlorine or trifluoromethyl analogs .

Core Structure Significance: The triazoloquinoxaline scaffold is a versatile platform for enzyme modulation, though activity varies dramatically with substituents (e.g., ODQ vs. acetamide derivatives) .

Synthetic Accessibility : Compounds with simpler substituents (e.g., 4-chlorophenyl) are more readily synthesized, whereas methoxypropyl or acetylphenyl groups () require advanced functionalization steps .

Biological Activity

N-(3,5-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide (CAS No. 1111260-73-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H23N5O3SC_{26}H_{23}N_{5}O_{3}S, with a molecular weight of 485.6 g/mol. The structure includes a triazole ring and a quinoxaline moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC26H23N5O3S
Molecular Weight485.6 g/mol
CAS Number1111260-73-1

Anticancer Activity

Recent studies have indicated that compounds containing triazole and quinoxaline structures exhibit significant anticancer properties. For instance, similar derivatives have been shown to inhibit cell proliferation in various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. The interaction with key proteins involved in these processes has been documented in several studies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structural features demonstrate activity against a range of bacterial and fungal pathogens.

  • Case Study : A study on related triazole compounds showed minimal inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM against various pathogens, suggesting that this compound may exhibit comparable efficacy .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using several human cancer cell lines. The results indicate that it possesses moderate cytotoxicity without significant toxicity to non-cancerous cells.

Cell LineIC50 (µM)
Human Breast Cancer10.5
Lung Cancer8.7
Cervical Cancer12.3
Hepatocellular Carcinoma9.8

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Triazole Ring : Known for its electron-rich nature, enhancing binding affinity to biological targets.
  • Quinoxaline Moiety : Contributes to the compound's ability to interact with DNA and inhibit topoisomerases.

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and what experimental conditions are critical for optimizing yield?

The synthesis of triazoloquinoxaline derivatives typically involves multi-step reactions. A plausible route includes:

Core formation : Cyclocondensation of substituted quinoxaline precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux conditions .

Sulfanyl group introduction : Thiolation using 3-methoxyphenyl thiol in the presence of a base (e.g., KOH/EtOH) to ensure nucleophilic substitution at the quinoxaline C4 position.

Acetamide coupling : Reacting the intermediate with 3,5-dimethylphenyl isocyanate or via carbodiimide-mediated coupling (e.g., EDCl/HOBt) in anhydrous DMF .
Critical conditions : Strict inert atmosphere (N₂) for hydrazine reactions, controlled pH during thiolation, and moisture-free environments for coupling steps to avoid side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological steps :

  • Purity analysis : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ ~254 nm. Compare retention times against known standards .
  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 3-methoxyphenylthiol’s aromatic protons at δ 6.7–7.2 ppm and methyl groups at δ 2.3–2.5 ppm).
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragment patterns .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereoelectronic effects of the triazoloquinoxaline core .

Q. What preliminary assays are recommended to evaluate its biological activity?

Screening workflow :

Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays, given the triazoloquinoxaline scaffold’s kinase affinity .

Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

Solubility/pharmacokinetics : Measure logP (shake-flask method) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported activity data for triazoloquinoxaline derivatives?

Strategies :

  • Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-hr exposure in MTT) to minimize variability .
  • SAR analysis : Compare substituent effects (e.g., 3-methoxy vs. 4-ethoxy in the sulfanyl group) on target binding using molecular docking (AutoDock Vina) and free-energy calculations (MM-PBSA) .
  • Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., Arab J Chem) and exclude non-GLP-compliant studies .

Q. What computational methods are suitable for predicting binding modes with biological targets?

Methodology :

Molecular docking : Use the triazoloquinoxaline core as a rigid scaffold and flexibly dock substituents (e.g., 3-methoxyphenylthiol) into kinase active sites (PDB: 1M17 for EGFR) .

MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein interactions (e.g., hydrogen bonds with hinge-region residues) .

QSAR modeling : Develop 2D/3D-QSAR models using descriptors like polar surface area and Hammett constants for substituents .

Q. How can researchers optimize selectivity between homologous targets (e.g., kinase isoforms)?

Approaches :

  • Covalent docking : Probe interactions with non-conserved residues (e.g., EGFR T790M vs. wild-type) using electrophilic warheads or allosteric modulators .
  • Proteome-wide profiling : Utilize kinome-wide selectivity screens (e.g., KINOMEscan) to identify off-target binding .
  • Cryo-EM : Resolve ligand-bound complexes of homologous targets to guide structural modifications (e.g., elongating the acetamide chain to avoid steric clashes) .

Q. What strategies mitigate stability issues during in vitro and in vivo studies?

Solutions :

  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) for aqueous solubility enhancement .
  • Light sensitivity : Store lyophilized compound in amber vials at -20°C, as quinoxaline derivatives are prone to photodegradation .
  • Metabolic stabilization : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .

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